molecular formula C7H3F3N2S2 B598641 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol CAS No. 1199773-39-1

6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B598641
CAS No.: 1199773-39-1
M. Wt: 236.23
InChI Key: FGPULQJCUIQMEF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, also known as 2-Mercapto-6-trifluoromethylthiazolo[4,5-b]pyridine, is a compound with the molecular weight of 236.24 . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . A brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in these industries shows that the major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name 6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2-thiol . The InChI code for this compound is 1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13) .

Scientific Research Applications

Optical Sensors and Material Science

Compounds containing heteroatoms, including thiazole and pyridine derivatives, have been extensively utilized in the synthesis of optical sensors due to their significant biological applications. These derivatives are recognized for their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. Specifically, pyrimidine derivatives, which share structural similarities with thiazolopyridines, have shown promise as exquisite sensing materials, highlighting their versatility in both biological and material science applications (Jindal & Kaur, 2021).

Biological and Medicinal Applications

Thiazolopyridine derivatives, including structures similar to "6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol," have been studied for their diverse biological effects. These compounds have demonstrated a range of activities such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and even anticancer properties. Such wide-ranging biological activities suggest the potential for these compounds to be developed into therapeutic agents targeting various diseases and conditions. Notably, thiazolopyridine derivatives that contain the α-amino phosphonate residue at the 2 position of the basic heterocycle exhibit significant anticancer effects, underscoring their relevance in the search for new cancer treatments (Chaban, 2015).

Environmental and Analytical Chemistry

The development of chemosensors for detecting metal ions is another significant application of compounds related to "this compound." Organic compounds, including thiazole and pyridine derivatives, have been employed as chemosensors for the fluorimetric and colorimetric detection of various metal ions in environmental, agricultural, and biological samples. These chemosensors offer high sensitivity and selectivity, which are crucial for monitoring and studying metal ion concentrations in different matrices. The detailed mechanism and performances of these chemosensors are vital for designing future sensing materials (Al-Saidi & Khan, 2022).

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in the compound is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme involved. For example, this compound has been shown to inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . These changes in gene expression can result in increased resistance to oxidative damage and enhanced cell survival under stress conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through covalent binding to cysteine residues in target proteins, leading to enzyme inhibition or activation . This covalent modification can alter the conformation of the target protein, affecting its activity and stability. Additionally, the trifluoromethyl group can participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its target . These combined interactions contribute to the compound’s potent biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to oxidation of the thiol group, resulting in decreased activity. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating potential for chronic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its benefits. Careful dosage optimization is therefore essential for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s thiol group can undergo oxidation and conjugation reactions, contributing to its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate its distribution to specific cellular locations . Once inside the cell, the compound can localize to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPULQJCUIQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682035
Record name 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-39-1
Record name 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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